(S)-2-Boc-amino-pent-4-enoic acid benzyl ester
CAS No.: 108634-99-7
Cat. No.: VC0024645
Molecular Formula: C17H23NO4
Molecular Weight: 305.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108634-99-7 |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.37 |
| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
| Standard InChI | InChI=1S/C17H23NO4/c1-5-9-14(18-16(20)22-17(2,3)4)15(19)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)/t14-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structural Characteristics
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is characterized by its unique molecular structure that combines three key functional elements: a Boc-protected amine, a benzyl ester, and an unsaturated pent-4-enoic acid backbone. This versatile arrangement enables selective manipulations in multi-step syntheses while maintaining stereochemical control.
Physical and Chemical Properties
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Registry Number | 108634-99-7 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
| Standard InChI | InChI=1S/C17H23NO4/c1-5-9-14(18-16(20)22-17(2,3)4)15(19)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)/t14-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)OCC1=CC=CC=C1 |
| Physical State | Colorless to pale yellow oil (depending on purity) |
The structural composition features several notable elements that contribute to its utility in synthetic chemistry:
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The N-terminal amino group protected with the acid-labile tert-butyloxycarbonyl (Boc) group
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A carboxylic acid function protected as a benzyl ester, which can be selectively cleaved via hydrogenolysis
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A terminal alkene functionality that enables further elaboration through various olefin chemistry approaches
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An S-configured stereocenter that maintains the chiral integrity important for biological applications
Structural Comparison with Related Compounds
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester bears structural similarities to other protected amino acid derivatives but differs in specific functional groups that influence its reactivity and applications. The table below compares this compound with structurally related derivatives:
| Compound | Key Structural Differences | Applications |
|---|---|---|
| (S)-2-Boc-amino-pent-4-enoic acid benzyl ester | Benzyl ester protection, terminal alkene | Peptide synthesis, olefin metathesis reactions |
| Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | Methyl ester instead of benzyl ester | Similar applications, different deprotection conditions |
| (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester | Fmoc instead of Boc protection | Solid phase peptide synthesis, base-labile protection |
Synthesis Methodologies
Multiple synthetic routes have been developed to access (S)-2-Boc-amino-pent-4-enoic acid benzyl ester with high stereochemical purity and yield. The most common approaches leverage commercially available amino acid precursors through strategic protection-deprotection sequences.
Synthesis from Allylglycine
One of the most straightforward approaches involves the direct esterification of Boc-protected allylglycine:
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Protection of (S)-allylglycine with di-tert-butyl dicarbonate (Boc₂O) in aqueous base
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Esterification of the resulting Boc-protected amino acid with benzyl alcohol using coupling reagents
This method maintains the stereochemical integrity of the starting material and provides high yields of the desired product.
Alternative Synthetic Routes
Several alternative synthetic strategies have been documented:
Research has demonstrated that the EDCi coupling methodology significantly simplified the synthesis to three steps by utilizing an EDCi coupling between N-Boc glycine and benzyl alcohol to form the benzyl ester . This approach has proven particularly valuable for large-scale preparations.
Applications in Organic and Peptide Chemistry
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester serves as a versatile building block in numerous synthetic applications, particularly in peptide chemistry and medicinal chemistry research.
Peptide Synthesis Applications
The compound's dual protection strategy makes it ideally suited for peptide synthesis applications:
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The Boc protection group can be selectively removed under acidic conditions (typically TFA)
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The benzyl ester can be cleaved via hydrogenolysis without affecting the terminal alkene
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The terminal alkene provides a handle for further functionalization after incorporation into peptides
These features have made the compound particularly valuable in the synthesis of modified peptides and peptidomimetics with enhanced pharmacological properties.
Role in Heterocyclic Chemistry
The terminal alkene functionality of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester enables various transformations leading to heterocyclic compounds:
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Ring-closing metathesis reactions to form cyclic amino acid derivatives
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Functionalization through hydroboration-oxidation to introduce hydroxyl groups
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Epoxidation followed by nucleophilic opening to generate complex amino acid side chains
Research has demonstrated the utility of this compound in heterocyclic group transfer reactions with I(III) N-HVI reagents, expanding its applications in medicinal chemistry .
Analytical Characterization Methods
Accurate characterization of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester is crucial for confirming its structure, purity, and stereochemical integrity. Multiple analytical techniques are commonly employed for this purpose.
Spectroscopic Analysis
| Analytical Technique | Key Diagnostic Features | Application |
|---|---|---|
| ¹H NMR Spectroscopy | Characteristic signals: Boc group (δ ~1.4 ppm), benzyl CH₂ (δ ~5.1-5.2 ppm), terminal alkene (δ ~5.0-5.8 ppm) | Structure confirmation, purity assessment |
| ¹³C NMR Spectroscopy | Carbonyl carbons (δ ~155 and ~171 ppm), Boc quaternary carbon (δ ~80 ppm) | Carbon framework verification |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 306, characteristic fragmentation patterns | Molecular weight confirmation |
| Optical Rotation | [α]D value verification | Stereochemical purity assessment |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used to assess the purity of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester. Chiral HPLC with appropriate columns can verify enantiomeric purity, which is crucial for applications in asymmetric synthesis and medicinal chemistry.
Research Applications and Recent Developments
Recent research has explored the utility of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester in various advanced synthetic methodologies and applications.
Role in Synthesis of β,β-Dimethylated Amino Acid Building Blocks
Research by Clive and colleagues demonstrated the utility of related protected amino acid derivatives in the synthesis of optically pure β,β-dimethylated amino acid building blocks with functionalized side chains . These novel amino acids, including β,β-dimethyl-D-aspartic acid, β,β-dimethyl-D-homoserine, and others, were prepared with high enantiomeric excess, highlighting the value of protected amino acid precursors in modern synthetic organic chemistry.
Applications in Sigmatropic Rearrangements
Studies have shown that allylic amino ester derivatives related to (S)-2-Boc-amino-pent-4-enoic acid benzyl ester can undergo syn-selective-sigmatropic rearrangements when properly protected . This methodology offers access to a range of stereochemically defined α-alkoxy-α-amino acid derivatives with yields of 50-81% and diastereoselectivities of ≥8:1, expanding the utility of these building blocks in complex molecule synthesis.
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